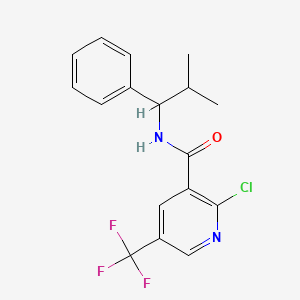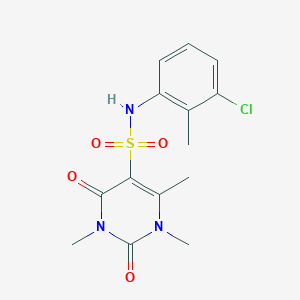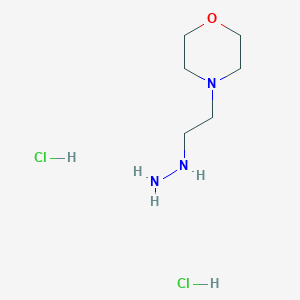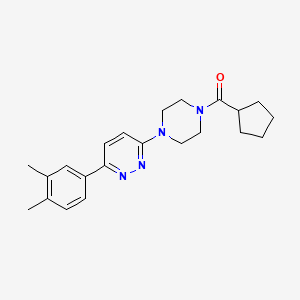
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide is a selective and reversible inhibitor of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is activated by the binding of antigens to the B-cell receptor, leading to downstream activation of several signaling pathways, including NF-κB and AKT. Inhibition of BTK by 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide blocks B-cell receptor signaling and downstream pathways, leading to apoptosis of B-cells.
Biochemical and Physiological Effects:
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has been shown to induce apoptosis of B-cells in preclinical models of B-cell malignancies. In addition, 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has been shown to inhibit the proliferation and migration of B-cells. 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has also been shown to inhibit the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments, including its selectivity and potency as a BTK inhibitor. 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has also shown good pharmacokinetic properties and oral bioavailability in preclinical studies. However, 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has some limitations, including its potential for off-target effects and toxicity at higher doses.
将来の方向性
There are several future directions for the development of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide as a potential therapeutic agent. One direction is the evaluation of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide in combination with other therapies, such as chemotherapy, immunotherapy, or other targeted agents. Another direction is the evaluation of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide in other B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Additionally, the potential use of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide in autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis or lupus, could be explored. Finally, the development of more selective and potent BTK inhibitors, with improved pharmacokinetic properties and reduced toxicity, is an area of active research.
合成法
The synthesis of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methyl-1-phenylpropan-2-amine in the presence of a base to yield the amide intermediate. The final step involves chlorination of the amide using N-chlorosuccinimide to yield 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide.
科学的研究の応用
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has also been shown to inhibit B-cell receptor signaling and downstream pathways, including NF-κB and AKT, which are critical for the survival and proliferation of B-cells.
特性
IUPAC Name |
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O/c1-10(2)14(11-6-4-3-5-7-11)23-16(24)13-8-12(17(19,20)21)9-22-15(13)18/h3-10,14H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFTIYIPQBOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2420494.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
![2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2420496.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)


![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2420503.png)
![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)


![2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2420508.png)

![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420511.png)